2-(naphthalen-2-yloxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2S/c30-27(19-31-24-12-11-20-6-1-3-8-22(20)16-24)28-17-25(26-10-5-15-32-26)29-14-13-21-7-2-4-9-23(21)18-29/h1-12,15-16,25H,13-14,17-19H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWYMQYVUSTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(naphthalen-2-yloxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Molecular Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 318.41 g/mol
Key Functional Groups
The compound features several notable functional groups:
- A naphthalene moiety that contributes to its hydrophobic properties.
- An ether linkage (naphthalen-2-yloxy) which may influence its solubility and reactivity.
- A tetrahydroisoquinoline structure that is often associated with neuroactive properties.
- A thiophene ring which may enhance its pharmacological profile.
Anticancer Properties
Recent studies have indicated that derivatives of naphthalene and isoquinoline exhibit significant anticancer activities. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated an IC₅₀ value of approximately 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Neuroprotective Effects
The tetrahydroisoquinoline component suggests potential neuroprotective effects. Research has indicated that compounds with similar structures can modulate neurotransmitter levels and exhibit anti-apoptotic properties in neuronal cells.
The proposed mechanism involves the inhibition of oxidative stress pathways and modulation of neuronal signaling pathways, particularly those involving dopamine receptors.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary tests against Gram-positive and Gram-negative bacteria showed moderate inhibitory effects.
Antimicrobial Assay Results
In a series of antimicrobial tests, the compound exhibited varying degrees of activity against common pathogens:
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 14 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Synthetic Route
The synthesis of the compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The starting materials include commercially available naphthalene derivatives and tetrahydroisoquinoline precursors.
Characterization Techniques
Characterization is performed using various techniques:
- NMR Spectroscopy : Used to confirm the structure and purity.
- Mass Spectrometry : To determine molecular weight and fragmentation patterns.
- X-ray Crystallography : Provides detailed information on molecular geometry.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Tetrahydroisoquinoline Derivatives: Compounds like 54 () achieve moderate yields (50%) with naphthalene substituents, suggesting steric or electronic challenges in synthesis.
- Cytotoxic Analogues: The morpholinoethyl derivative () shows cisplatin-like cytotoxicity, implying the naphthoxyacetamide core is bioactive. The target compound’s tetrahydroisoquinoline-thiophene side chain could modulate this activity.
- Triazole-Linked Analogues : Compound 6b () demonstrates the utility of triazole linkers for improving stability, though nitro groups may reduce solubility compared to the target compound’s thiophene .
Spectroscopic and Pharmacological Comparisons
Nuclear Magnetic Resonance (NMR)
- Tetrahydroisoquinoline Protons: In compound 54 (), tetrahydroisoquinoline protons resonate at δ 3.10–4.20, consistent with the target compound’s expected shifts.
- Thiophene Signals : Thiophen-2-yl protons in ’s compound appear at δ 6.90–7.40, overlapping with naphthalene aromatic signals, necessitating high-resolution NMR for differentiation .
Mass Spectrometry (MS)
Substituent Effects on Pharmacokinetics
- Naphthalene vs. Phenyl Groups : Naphthalene-containing compounds () exhibit higher lipophilicity than phenyl analogues, improving blood-brain barrier permeability but risking metabolic instability.
- Thiophene vs. Nitro Groups : Thiophene’s electron-rich nature () may enhance π-stacking in receptor binding compared to nitro groups (), which could deactivate aromatic systems .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-(naphthalen-2-yloxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]acetamide, and how can reaction efficiency be optimized?
Answer: The synthesis of structurally related acetamide derivatives often involves multi-step reactions. Key steps include:
- Naphthol coupling : Reacting naphthol derivatives (e.g., 1-naphthol or 2-naphthol) with propargyl bromide in DMF using K₂CO₃ as a base, monitored via TLC .
- Amide bond formation : Combining amines (e.g., tetrahydroisoquinoline derivatives) with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .
- Thiophene integration : Introducing thiophene moieties via nucleophilic substitution or Suzuki coupling.
Q. Optimization strategies :
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, temperature, stoichiometry) and identify optimal conditions .
- Monitor reaction progress with TLC or HPLC to minimize side products .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer: Essential techniques include:
- ¹H/¹³C NMR : To confirm molecular structure, stereochemistry, and substituent positions (e.g., distinguishing naphthalene and thiophene protons) .
- IR spectroscopy : To validate amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds .
- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
- X-ray crystallography (if crystalline): To resolve absolute stereochemistry .
Q. How can initial biological activity screening be designed for this compound?
Answer:
- In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screen for activity against targets like cyclooxygenase-2 (COX-2) using fluorometric or colorimetric assays .
- Dose-response studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to calculate IC₅₀ values .
Q. What purification strategies are effective for isolating this compound from crude mixtures?
Answer:
- Liquid-liquid extraction : Separate polar impurities using DCM/water phases .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for crystal formation .
- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for non-polar byproducts .
Q. How can solubility and formulation challenges be addressed in preclinical studies?
Answer:
- Co-solvents : Use DMSO or PEG-400 for in vitro assays .
- Surfactants : Incorporate Tween-80 or cyclodextrins for in vivo studies.
- Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies optimize synthesis parameters?
Answer:
- Factorial design : Test factors like temperature (40–80°C), catalyst loading (1–5 mol%), and reaction time (3–24 hours) to identify significant variables .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity and yield) to predict optimal conditions .
- Taguchi methods : Prioritize robustness by minimizing variability in multi-step syntheses .
Q. What computational-experimental feedback loops enhance reaction design?
Answer:
- Reaction path searching : Use density functional theory (DFT) to predict transition states and intermediates, guiding experimental condition selection .
- Machine learning : Train models on reaction databases to predict feasible pathways or side reactions .
- Iterative refinement : Validate computational predictions with small-scale experiments, then update models .
Q. How can structure-activity relationship (SAR) studies integrate molecular docking?
Answer:
- Target identification : Dock the compound into enzyme active sites (e.g., COX-2) to predict binding modes and key interactions (e.g., hydrogen bonds with Arg120) .
- Derivative design : Modify substituents (e.g., naphthyloxy or thiophene groups) and simulate docking scores to prioritize synthesis .
- Free energy calculations : Use MM-GBSA to rank binding affinities of derivatives .
Q. How should contradictions between computational predictions and experimental bioactivity data be resolved?
Answer:
- Re-evaluate force fields : Adjust parameters in docking software (e.g., AutoDock Vina) to better reflect experimental conditions .
- Solvent effects : Include explicit solvent molecules in molecular dynamics simulations .
- Experimental validation : Perform orthogonal assays (e.g., surface plasmon resonance) to confirm binding .
Q. What is the impact of heterocyclic moieties (e.g., thiophene, tetrahydroisoquinoline) on bioactivity?
Answer:
- Thiophene : Enhances π-π stacking with aromatic residues in enzyme pockets, improving binding affinity .
- Tetrahydroisoquinoline : Introduces rigidity and basicity, potentially increasing membrane permeability .
- Naphthalene : Contributes to hydrophobic interactions, critical for target engagement .
- Experimental validation : Synthesize analogs lacking specific heterocycles and compare bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
